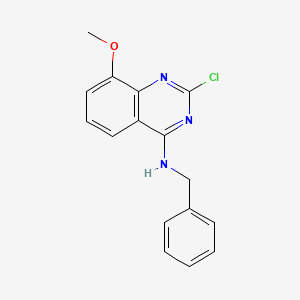![molecular formula C14H10BrN3O B2608853 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034402-26-9](/img/structure/B2608853.png)
3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. For instance, one study reported the synthesis of pyrazolo[1,5-a]pyrimidines from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Applications De Recherche Scientifique
Synthesis and Reactivity
The synthesis and reactivity of 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide and its derivatives are areas of significant scientific interest. One study discusses the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides through the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines. This process involves reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol. The synthesized compounds were evaluated for their insecticidal and fungicidal activities, indicating the potential application of such compounds in agricultural chemistry (Zhu et al., 2014).
Aerobic Oxidative Synthesis
Another research application is in the field of organic synthesis, specifically in the copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides. This synthesis demonstrates a one-pot process that tolerates various functional groups and provides a series of 3-bromo-imidazo[1,2-a]pyridines under mild conditions. Such methodologies can be crucial for the development of complex organic molecules with potential applications in medicinal chemistry and materials science (Zhou et al., 2016).
Structural and Interaction Studies
The study of intermolecular interactions in derivatives of this compound, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, involves X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the solid-state structures of such compounds, including the evaluation of different energy frameworks. Understanding these interactions is vital for designing new compounds with desired physical and chemical properties for applications in pharmaceuticals and materials science (Saeed et al., 2020).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest .
Mode of Action
This compound interacts with its target, CDK2, leading to changes in the cell cycle .
Biochemical Pathways
This compound affects the cell cycle regulation pathway by inhibiting CDK2 . This leads to downstream effects such as cell cycle arrest, which can prevent the proliferation of cells .
Pharmacokinetics
The compound’s interaction with cdk2 suggests it is able to reach its target within cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of CDK2 and the subsequent arrest of the cell cycle . This can lead to a decrease in cell proliferation .
Analyse Biochimique
Biochemical Properties
3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are crucial in understanding the role of this compound in biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of significant interest. Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors in understanding its biochemical effects . This could include interactions with transporters or binding proteins, and effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound can have significant effects on its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propriétés
IUPAC Name |
3-bromo-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-11-3-1-2-10(8-11)14(19)17-12-5-7-18-13(9-12)4-6-16-18/h1-9H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROOMSSLEWTPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

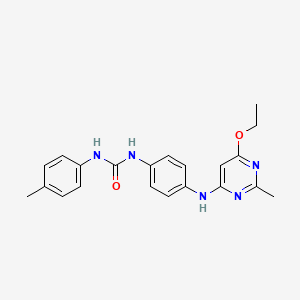
![Tert-butyl 2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2608772.png)
![3-{2-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2608775.png)
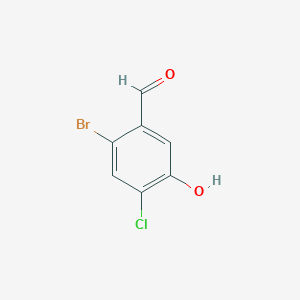
![4-isobutyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2608778.png)
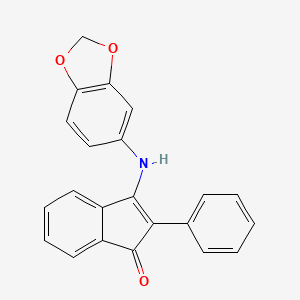
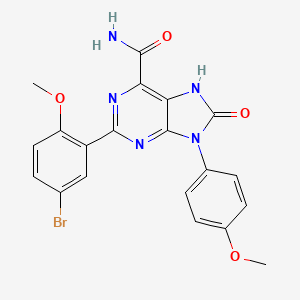
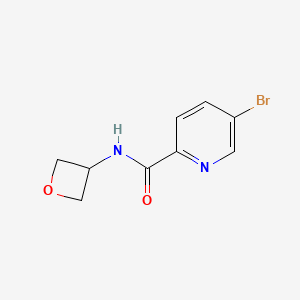
![6-((5-Chlorothiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2608784.png)

![6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2608788.png)
